molecular formula C11H10F3NO B11801261 (4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B11801261
M. Wt: 229.20 g/mol
InChI Key: PDTLMKLERGEENQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative serving as a valuable synthetic intermediate and pharmacophore in medicinal chemistry research. This compound is of significant interest in the design and synthesis of novel dual-target ligands for the treatment of pain and opioid use disorder (OUD) . Scientific literature indicates that the substituted trans-(2S,4R)-pyrrolidine moiety is a key dopaminergic pharmacophore used to create bifunctional molecules that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . Integrating this specific chiral scaffold is a strategy to develop analgesics with potentially reduced addictive liability. Researchers can utilize this compound as a critical building block to create such multifunctional drug candidates, optimizing their physicochemical properties and Central Nervous System (CNS) multiparameter optimization scores for improved blood-brain barrier permeability . The presence of the trifluoromethyl phenyl group enhances metabolic stability and influences binding affinity. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This chemical is not a drug or consumer product and must be handled by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)/t8-/m0/s1

InChI Key

PDTLMKLERGEENQ-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(CNC1=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to yield the desired pyrrolidinone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

N-Alkylation and Acylation

The secondary amine in the pyrrolidinone ring undergoes alkylation and acylation:

Key Reactions:

  • Mitsunobu alkylation : Forms ether linkages using DIAD/PPh₃ with alcohols (e.g., 3-methylpyridinemethanol) .

  • Carboxamide formation : Reacts with activated carbonyls (e.g., 4-nitrophenyl chloroformate) to yield neuroimaging probes .

Example:

text
(4R)-4-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one + 3-methylpyridinemethanol → SynVesT-1 (94:6 er after HPLC purification)

Electrophilic Aromatic Substitution

The para-trifluoromethylphenyl group influences regioselectivity in electrophilic reactions:

Reaction TypeConditionsOutcomeReference
HalogenationBr₂/FeCl₃ (0°C)Mono-bromination at meta-position
NitrationHNO₃/H₂SO₄Limited reactivity due to CF₃ deactivation

The CF₃ group reduces ring electron density, favoring meta-substitution in Friedel-Crafts alkylation.

Ring-Opening and Cross-Coupling

The lactam ring participates in controlled ring-opening:

  • Hydrolysis : 6N HCl at reflux yields 4-(4-CF₃-phenyl)-γ-aminobutyric acid .

  • Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids at the 3-position (limited by steric hindrance) .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ParameterValueMethodReference
Plasma stability (human, 37°C)>90% intact after 2hLC-MS
pH stability (1-13)Degrades <5% in 24hUV-Vis

The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450 oxidation .

Comparative Reactivity With Analogues

Reactivity differences with structural analogues:

CompoundSubstituentReaction Rate (k, s⁻¹)
(4R)-4-[4-CF₃-Ph]pyrrolidin-2-one4-CF₃1.00 (reference)
4-Phenylpyrrolidin-2-oneH2.15 ± 0.12
4-(3,5-F₂-Ph)pyrrolidin-2-one3,5-F₂0.83 ± 0.09

Data shows electron-withdrawing groups decelerate nucleophilic ring-opening .

Scientific Research Applications

Structural Characteristics

The compound is characterized by a pyrrolidine ring with a trifluoromethyl group on the phenyl moiety. Its molecular formula is C11H10F3NO, and it has a molecular weight of approximately 229.2 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable candidate for medicinal applications.

Analgesic Properties

Research indicates that pyrrolidine derivatives, including (4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, may possess analgesic properties. Studies suggest that similar compounds interact with various biological targets, influencing pain pathways and potentially offering therapeutic benefits in pain management.

Antimalarial Activity

A notable application of this compound class is in the development of antimalarial agents. For instance, derivatives resembling this compound have been identified as potent inhibitors of Plasmodium falciparum, the malaria-causing parasite. In vitro studies have shown promising results with IC50 values indicating significant efficacy against drug-sensitive and drug-resistant strains .

Receptor Modulation

The compound has been studied for its ability to modulate receptor activities, particularly cannabinoid receptors. This modulation suggests potential therapeutic roles in various conditions, including anxiety and stress-related disorders .

Case Study 1: Antimalarial Efficacy

In a study evaluating novel chemotypes for malaria treatment, compounds similar to this compound were identified as effective against Plasmodium falciparum. One lead compound demonstrated an EC50 value of 46 nM against sensitive strains and showed oral efficacy in mouse models .

Case Study 2: Pain Management Research

Another study focused on the analgesic effects of pyrrolidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant interactions with pain receptors, suggesting their potential use in developing new pain relief medications .

Mechanism of Action

The mechanism of action of (4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives with Aryl Substituents

Compound 1 : 1-(3-Fluorophenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one
  • Structure : 3-Fluorophenyl at position 1; piperazine-pyrimidine at position 3.
  • Activity: High affinity for alpha2-adrenoceptors (pKi = 7.29) and antiarrhythmic effects (ED50 = 1.0 mg/kg in rats) .
  • Comparison: The trifluoromethyl group in the target compound may improve metabolic stability compared to the fluorine atom in this analog. The absence of a piperazine-pyrimidine moiety likely shifts the pharmacological profile away from adrenoceptor modulation.
Compound 2 : 4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
  • Structure : Chloromethyl at position 4; 3-(trifluoromethyl)phenyl at position 1.
  • Comparison : The chloromethyl group increases reactivity, leading to faster metabolic degradation compared to the target compound’s unsubstituted pyrrolidin-2-one core.
Compound 3 : (3R,5R)-5-(3-([11C]methoxy)phenyl)-1-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one
  • Structure : 11C-labeled methoxy group at position 5; 4-(trifluoromethyl)phenyl at position 1.
  • Activity : PET imaging agent for CNS targets, leveraging the trifluoromethyl group for enhanced blood-brain barrier penetration .

Pyrrolidin-2-one Derivatives with Heterocyclic Moieties

Compound 4 : 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
  • Structure : Oxadiazole at position 4; phenyl at position 1.
  • Comparison : The oxadiazole group introduces hydrogen-bonding capacity, differing from the electron-withdrawing trifluoromethyl group in the target compound.

Data Table: Key Comparative Properties

Compound Name Substituents Biological Activity Affinity (pKi) Metabolic Stability Reference
(4R)-4-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one 4-(Trifluoromethyl)phenyl (R-config) Potential CNS imaging/Receptor modulation N/A High
1-(3-Fluorophenyl)pyrrolidin-2-one 3-Fluorophenyl Alpha1-AR antagonism, antiarrhythmic 7.13 (alpha1) Moderate
4-(Chloromethyl)-1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one Chloromethyl, 3-CF3 phenyl Soil metabolite (undetected) N/A Low
(3R,5R)-5-(3-[11C]Methoxyphenyl)-1-(4-CF3-phenyl)pyrrolidin-2-one 11C-methoxy, 4-CF3 phenyl PET imaging agent N/A High

Biological Activity

(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C11H10F3NO
  • Molecular Weight : Approximately 229.2 g/mol
  • Structural Features : It contains a pyrrolidine ring with a trifluoromethyl group on the phenyl moiety, enhancing its lipophilicity and biological activity.

Research indicates that this compound interacts with various biological targets, influencing multiple biochemical pathways. Its structural similarity to other pyrrolidine derivatives suggests potential analgesic properties and interactions with receptors such as the cannabinoid receptor CB2.

Interaction Studies

  • Binding Affinities : The compound's binding affinities with specific receptors have been studied, showing its potential to modulate receptor activities relevant for pain management and inflammation.
  • Enzyme Interaction : Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, although detailed structure–activity relationships remain to be fully elucidated .

Analgesic Properties

Compounds similar to this compound have demonstrated analgesic effects in various models. For instance:

  • Case Study : A related pyrrolidine derivative showed significant pain relief in animal models, indicating that this compound may exhibit similar effects.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties:

  • In Vitro Studies : Preliminary studies indicate that it may reduce the production of pro-inflammatory cytokines in cell cultures .
  • In Vivo Models : Animal studies have shown promising results in reducing inflammation, supporting its potential therapeutic use in conditions like arthritis .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Pyrrolidine-2-oneLacks trifluoromethyl groupDifferent chemical properties
4-(Trifluoromethyl)pyrrolidin-2-oneSimilar structure without phenyl substitutionVariations in reactivity
2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-Contains additional chlorine substituentsDistinct reactivity patterns

The unique substitution pattern of this compound imparts distinct chemical properties that enhance its utility in research and potential applications in drug development.

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound suggests that modifications to its structure can optimize bioavailability and efficacy. Understanding these parameters is crucial for developing effective therapeutic agents based on this compound .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates such as (R)-4-(3-substituted phenyl)pyrrolidin-2-one derivatives. Key steps include acid-catalyzed ring closure (e.g., HCl in water at 0–50°C) and purification via crystallization. Yields (~50–70%) depend on temperature control, stoichiometry of reagents, and solvent selection. For example, prolonged heating at 50°C may improve solubility but risks decomposition . Comparative studies on trifluoromethyl-containing analogs suggest that substituent electronic effects impact cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • 1H/13C/19F NMR : To confirm regiochemistry and trifluoromethyl group integrity. 19F NMR is particularly sensitive to electronic environments .
  • XRPD (X-Ray Powder Diffraction) : For polymorph identification and crystallinity assessment. Peaks at specific 2θ angles (e.g., 10.5°, 15.2°) correlate with lattice stability .
  • Single-Crystal X-Ray Diffraction : Resolves absolute stereochemistry (R-configuration) and hydrogen-bonding networks, critical for structure-activity relationships .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles), conduct reactions in fume hoods, and store waste separately for professional disposal. Emergency measures include rinsing exposed areas with water and consulting SDS documentation .

Advanced Research Questions

Q. How can researchers optimize low yields in the cyclization step during synthesis?

  • Methodological Answer : Low yields often arise from incomplete ring closure or side reactions. Strategies include:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) may enhance cyclization kinetics .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility, while toluene minimizes hydrolysis .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How should conflicting NMR data between synthesized batches be resolved?

  • Methodological Answer : Discrepancies may arise from residual solvents, impurities, or tautomerism. Steps include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity.
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing peak splitting at different temperatures .
  • Comparative Analysis : Cross-reference with literature data for trifluoromethyl-pyrrolidinone analogs to isolate batch-specific anomalies .

Q. What in vivo models are suitable for evaluating the pharmacological activity of this compound?

  • Methodological Answer :

  • Acute Toxicity : Use CD-1 mice (OECD Guideline 423) with dose escalation (10–1000 mg/kg) and monitor for neurobehavioral effects .
  • Analgesic Activity : Employ Sprague-Dawley rats in hot-plate tests (55°C), measuring latency to paw-licking. Data analysis via GraphPad Prism ensures statistical rigor (e.g., ANOVA with post-hoc tests) .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (human/rat CYP450 isoforms) to guide lead optimization .

Q. How can computational methods aid in predicting the compound’s reactivity and biological targets?

  • Methodological Answer :

  • DFT Calculations : Model transition states for cyclization reactions (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize in vitro assays. The trifluoromethyl group may enhance binding to hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and CYP inhibition risks, reducing experimental attrition .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for trifluoromethyl-containing heterocycles?

  • Methodological Answer : Variability often stems from:

  • Reagent Purity : Trace moisture in trifluoromethylating agents (e.g., Ruppert-Prakash reagent) can hydrolyze intermediates, reducing yields .
  • Scale Effects : Milligram-scale reactions may overstate yields due to easier impurity removal vs. gram-scale syntheses .
  • Analytical Methods : HPLC vs. NMR quantification can lead to differing purity assessments. Validate with orthogonal techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.